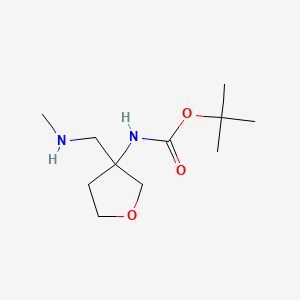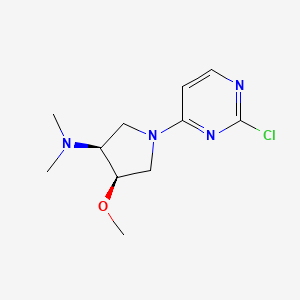
1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with chloroacetic acid in the presence of a base, followed by oxidation to introduce the 1,1-dioxo group . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as hypertension and diabetes.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved can vary depending on the specific application, but common targets include enzymes involved in metabolic processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid include:
- 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonyl chloride
- 3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid 1,1-dioxide
- 3-benzylthiomethyl-6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their positions on the benzothiadiazine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6N2O4S |
|---|---|
Molecular Weight |
226.21 g/mol |
IUPAC Name |
1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylic acid |
InChI |
InChI=1S/C8H6N2O4S/c11-8(12)5-1-2-6-7(3-5)15(13,14)10-4-9-6/h1-4H,(H,9,10)(H,11,12) |
InChI Key |
GRGXRWLRTHUDDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)S(=O)(=O)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(1H-pyrazolo[3,4-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13553009.png)



![tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate](/img/structure/B13553038.png)





![3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride](/img/structure/B13553074.png)
